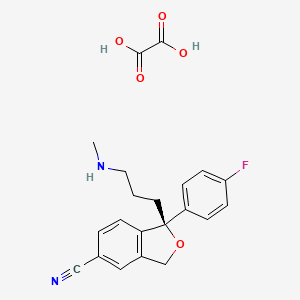

(S)-Desmethyl Citalopram Ethanedioate

概要

説明

Citalopram is used to treat depression, including major depressive disorder (MDD). It is an antidepressant that belongs to a group of medicines known as selective serotonin reuptake inhibitors (SSRIs) .

Synthesis Analysis

The synthesis of 5-carboxyescitalopram involves a solution of escitalopram in 6N HCl and distilled water, which is stirred at a reflux for 72 hours .

Molecular Structure Analysis

Citalopram has a molecular formula of C20H21FN2O and a molecular weight of 324.4 g/mol . It is a member of 2-benzofurans, a nitrile, an organofluorine compound, a cyclic ether, and a tertiary amino compound . It is a conjugate base of a 3- [5-cyano-1- (4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-aminium .

Chemical Reactions Analysis

The effects of citalopram and N-demethylcitalopram depend primarily on the S-enantiomers: S-citalopram and S-demethylcitalopram. The in-vitro inhibition of serotonin uptake of S-citalopram and S-demethylcitalopram is 167 and 6.6 times more potent, respectively, than the R-enantiomers .

科学的研究の応用

Specific Scientific Field

Psychiatry and Neuropharmacology

Summary of the Application

Escitalopram, also known as (S)-citalopram, is a highly selective and potent serotonin reuptake inhibitor (SSRI) used to treat depression . It’s thought to be more effective and safe than the racemic mixture of citalopram .

Methods of Application or Experimental Procedures

Escitalopram is administered orally for the treatment of depression. The therapeutic drug monitoring (TDM) of citalopram has been proposed by guidelines, but the correlation between the plasma concentration of citalopram and treatment outcomes has not been well established .

Results or Outcomes

The standard daily doses of SSRIs for the treatment of depression in adults provide a favorable balance between efficacy, acceptability, and tolerability . Higher than standard daily doses were associated with higher dropout rates and a greater incidence of adverse drug effects .

Aquatic Photolytic and Photocatalytic Degradation

Specific Scientific Field

Summary of the Application

Citalopram, a selective serotonin reuptake inhibitor (SSRI), has been investigated for its direct and indirect photochemical degradation under natural and artificial solar radiation .

Methods of Application or Experimental Procedures

Experiments were conducted in a variety of different operating conditions including Milli-Q (MQ) water and natural waters (lake water and municipal WWT effluent), as well as in the presence of natural water constituents (organic matter, nitrate and bicarbonate) .

Results or Outcomes

Indirect photolysis can be an important degradation process in the aquatic environment since citalopram photo-transformation in the natural waters was accelerated in comparison to MQ water both under natural and simulated solar irradiation . The photocatalytic process gave rise to the formation of transformation products, and 11 of them were identified by HPLC-HRMS .

Treatment of Anxiety Disorders

Specific Scientific Field

Psychiatry and Neuropharmacology

Summary of the Application

Escitalopram is not only used to treat depression, but also various anxiety disorders. This includes generalized anxiety disorder, panic disorder, and social anxiety disorder .

Methods of Application or Experimental Procedures

Similar to its use in treating depression, Escitalopram is administered orally for the treatment of anxiety disorders. The dosage and duration of treatment depend on the specific disorder and individual patient characteristics .

Environmental Degradation Studies

Specific Scientific Field

Summary of the Application

Citalopram, including its enantiomers, has been used in studies investigating the environmental fate of pharmaceuticals. These studies are important for understanding the potential environmental impact of these substances .

Methods of Application or Experimental Procedures

In these studies, citalopram is introduced into various environmental matrices (e.g., water, soil) under controlled conditions. The degradation of the compound is then monitored over time using various analytical techniques .

Results or Outcomes

These studies have found that citalopram can undergo degradation in the environment, leading to the formation of various transformation products. The rate and extent of degradation can depend on various factors, such as the presence of sunlight and the characteristics of the environmental matrix .

Pharmacokinetics Studies

Specific Scientific Field

Pharmacokinetics and Drug Metabolism

Summary of the Application

Citalopram and its metabolites, including (S)-Desmethyl Citalopram, have been used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug .

Methods of Application or Experimental Procedures

In these studies, citalopram is administered to subjects and various biological samples (e.g., blood, urine) are collected over time. The concentrations of citalopram and its metabolites in these samples are then measured using various analytical techniques .

Results or Outcomes

These studies have provided valuable information about the pharmacokinetics of citalopram and its metabolites. For example, it has been found that the clearance of the R-enantiomer is slower than the clearance of the S-enantiomer . Moreover, several patient-specific covariates, such as age, sex, and body weight, have been found to significantly affect the pharmacokinetics of citalopram .

Toxicology Studies

Specific Scientific Field

Summary of the Application

Citalopram and its S-enantiomer, Escitalopram, have been used in toxicology studies to understand their safety profile and potential toxic effects .

Methods of Application or Experimental Procedures

In these studies, citalopram is administered to subjects (often in overdose situations) and various physiological parameters are monitored. In some cases, in silico models are also used to predict the occurrence of toxic events .

Results or Outcomes

These studies have found that citalopram and escitalopram can cause dose-dependent QT prolongation and a risk of torsades de points . Moreover, a case of a patient who took an overdose of escitalopram was reported, with symptoms including nausea, vertigo, palpitation, and drowsiness .

Safety And Hazards

将来の方向性

Future studies involving polygenic single nucleotide polymorphism score analysis or meta-analysis of multiple genome-wide association study datasets, may be more successful in defining the impact of pharmacokinetic polymorphisms as a subset of the variation that influences citalopram response . The development of drugs that activate or block specific 5-HT receptors may help to circumvent the two main limitations of current antidepressants: low efficacy and delayed onset of therapeutic action .

特性

IUPAC Name |

(1S)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O.C2H2O4/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;3-1(4)2(5)6/h3-8,11,22H,2,9-10,13H2,1H3;(H,3,4)(H,5,6)/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBDQJQSZZNPGM-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Desmethyl Citalopram Ethanedioate | |

Synthesis routes and methods

Procedure details

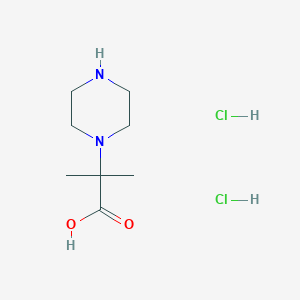

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

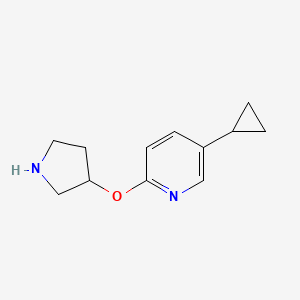

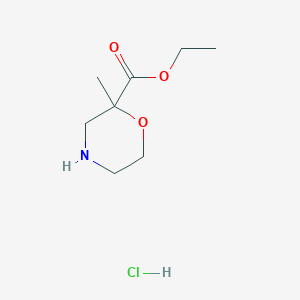

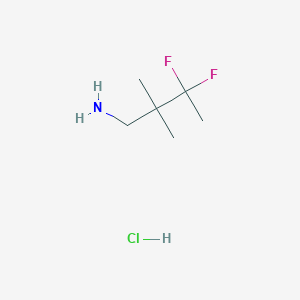

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2-Nitro-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1435892.png)

![8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1435893.png)

![2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1435897.png)

![N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B1435906.png)

![5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1435908.png)

![8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1435909.png)

![3-[(Oxan-4-yl)methyl]azetidine hydrochloride](/img/structure/B1435910.png)